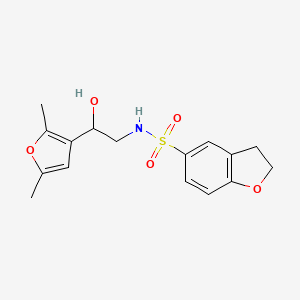

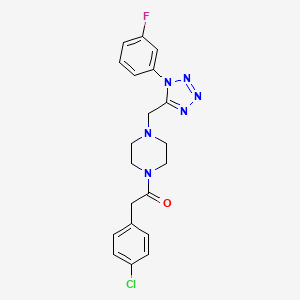

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzofuran-5-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group commonly represented as -SO2NH2 . Sulfonamides are known for their use in medicine, particularly as antibiotics .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 2,5-dimethylfuran derivatives have been synthesized using various catalysts .Molecular Structure Analysis

The molecular structure of this compound would likely include a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), a benzofuran moiety (a fused aromatic ring system consisting of a benzene ring and a furan ring), and a sulfonamide group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, 2,5-dimethylfuran has a molecular weight of 126.16 and is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Binding Studies and Fluorescent Probe Technique

N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide serves as a fluorescent probe for indirect measurement of binding to proteins, such as bovine serum albumin. This method offers a sensitive approach to understand binding mechanisms, potentially relevant for compounds with similar structural features or functional groups (H. Jun et al., 1971).

Synthesis and Antimicrobial Activity

Sulfonamides, including compounds with sulfonamide groups, are synthesized and tested for biological activities, such as antimicrobial effects. These compounds demonstrate a range of pharmacological properties, including anti-bacterial activities, highlighting the potential of sulfonamide derivatives in pharmaceutical applications (A. Rehman et al., 2019).

Antimicrobial and Antifungal Potency

Novel sulfonamides with specific scaffolds show significant in vitro activity against a variety of bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus and Mycobacterium species. This underscores the importance of sulfonamide derivatives in developing new antimicrobial agents (M. Krátký et al., 2012).

Carbonic Anhydrase Inhibitory Activities

Studies on pyrazoline benzene sulfonamides reveal their potential as carbonic anhydrase inhibitors, with implications for therapeutic applications in conditions like glaucoma and possibly other diseases where inhibition of carbonic anhydrase is beneficial (K. Kucukoglu et al., 2016).

Environmental Degradation of Sulfonamides

Research into the environmental degradation of sulfonamide antibiotics identifies novel microbial strategies to eliminate these compounds, which persist in the environment and may contribute to antibiotic resistance. This highlights the relevance of studying sulfonamide derivatives for environmental science and microbial ecology (B. Ricken et al., 2013).

Tautomeric Behavior and Spectroscopic Analysis

The tautomeric behavior of sulfonamide derivatives can be investigated using spectroscopic methods, offering insights into the molecular conformation critical for pharmaceutical and biological activities. Understanding these properties can inform drug design and development processes (Aliye Gediz Erturk et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5S/c1-10-7-14(11(2)22-10)15(18)9-17-23(19,20)13-3-4-16-12(8-13)5-6-21-16/h3-4,7-8,15,17-18H,5-6,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APESODIHJNJKTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CNS(=O)(=O)C2=CC3=C(C=C2)OCC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-3-nitroaniline](/img/structure/B2726110.png)

![1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2726112.png)

![2-(benzo[d]oxazol-2-ylthio)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2726116.png)

![3-[(1R,3S)-2,2-Dimethyl-3-(phenylmethoxycarbonylamino)cyclobutyl]propanoic acid](/img/structure/B2726117.png)

![ethyl 1-[3-(aminomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2726122.png)

![(E)-4-(Dimethylamino)-N-[[5-fluoro-2-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-enamide](/img/structure/B2726123.png)

![1'-((3-chloro-4-fluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2726126.png)

![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]-2-(3-methylpiperidin-1-yl)acetamide](/img/structure/B2726130.png)

![1-Tert-butyl-3-[5-(cyanomethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2726132.png)